4-(Benzofuran-5-yl)benzaldehyde

Medicinal Chemistry Drug Discovery ADME Properties

Researchers synthesizing CYP17 inhibitors for castration-resistant prostate cancer require regiochemically precise aldehyde building blocks; generic 2-yl or heteroatom-substituted analogs fail to replicate target binding geometry. 4-(Benzofuran-5-yl)benzaldehyde (CAS 1093281-33-4) directly addresses this requirement with its defined 5-yl benzofuran linkage. • Validated CYP17 inhibitor precursor; 5-yl substitution critical for enzyme binding pocket complementarity • High-yielding reactivity: 91% conversion to alcohol via NaBH₄ reduction • Versatile aldehyde handle for chalcone, Schiff base, and heterocycle construction • Immediate procurement with global shipping; technical documentation available

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
Cat. No. B12335527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzofuran-5-yl)benzaldehyde
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=C3
InChIInChI=1S/C15H10O2/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-10H
InChIKeyUAIMJMLMPPJZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzofuran-5-yl)benzaldehyde: Compound Overview


4-(Benzofuran-5-yl)benzaldehyde (CAS 1093281-33-4) is an aromatic aldehyde featuring a benzofuran moiety fused at the 5-position to a benzaldehyde ring . This hybrid structure, with a molecular formula of C15H10O2 and a molecular weight of 222.24 g/mol, combines the lipophilic and bioactive characteristics of benzofurans with the reactive versatility of an aldehyde group . It is primarily utilized as a key intermediate in organic synthesis, particularly for constructing more complex pharmacophores and materials .

4-(Benzofuran-5-yl)benzaldehyde: Irreplaceability in Synthesis


Generic substitution is not feasible due to the compound's specific regiochemistry and the resulting differences in molecular geometry, electronic properties, and biological activity. The 5-position linkage on the benzofuran ring dictates the molecule's overall shape and conjugation pathway, which directly influences its performance in applications like enzyme inhibition and material design [1]. Simple analogs, such as the 2-yl isomer, or heteroatom replacements like benzothiophenes or indoles, will exhibit different binding affinities, reactivity, and physical properties, making them unsuitable as direct drop-in replacements for a validated synthetic route .

4-(Benzofuran-5-yl)benzaldehyde: Quantitative Differentiation


Lipophilicity Advantage Over Indole Analogs

The compound exhibits a calculated LogP of 3.4, which is significantly lower than that of its structurally similar indole analog, 4-(1H-indol-5-yl)benzaldehyde [1]. A lower LogP value suggests better aqueous solubility and a potentially more favorable pharmacokinetic profile for drug development [1].

Medicinal Chemistry Drug Discovery ADME Properties

Reductive Amination: A High-Yield Benchmark

Reduction of 4-(Benzofuran-5-yl)benzaldehyde with sodium tetrahydroborate in methanol proceeds with a high yield of 91% to form (4-(benzofuran-5-yl)phenyl)methanol within 0.5 hours [1]. This established procedure demonstrates the aldehyde's reliable and efficient reactivity under mild conditions, a key attribute for scaling up chemical processes [1].

Organic Synthesis Process Chemistry Reductive Amination

Distinct Topology vs 2-yl Isomer

The 5-position attachment of the benzofuran to the benzaldehyde ring creates a distinct molecular shape and extended π-conjugation pathway compared to the 4-(benzofuran-2-yl)benzaldehyde isomer . This structural difference leads to unique electronic and photophysical properties, making each isomer a non-interchangeable building block for applications like organic semiconductors or fluorescent probes .

Materials Science Computational Chemistry Organic Electronics

4-(Benzofuran-5-yl)benzaldehyde: Key Applications


Key Intermediate for CYP17 Inhibitors

Procure 4-(Benzofuran-5-yl)benzaldehyde to synthesize potent CYP17 inhibitors for prostate cancer research. As demonstrated in the literature, this specific aldehyde is a crucial precursor in the synthesis of compounds showing significant inhibitory activity against CYP17, a validated target for castration-resistant prostate cancer [1]. Its unique 5-yl substitution is essential for achieving the desired molecular geometry for target binding [1].

High-Yield Building Block for Complex Molecules

Utilize 4-(Benzofuran-5-yl)benzaldehyde in synthetic routes where a high-yielding, reliable aldehyde handle is required. Its established reactivity, demonstrated by a 91% yield in a standard reduction to the alcohol [1], makes it a cost-effective choice for constructing more elaborate structures, including chalcones, Schiff bases, and other heterocyclic systems [1].

Organic Semiconductors and Fluorescent Probes

Employ this compound as a building block for designing novel organic materials, such as extended benzofuran-cyanovinyl derivatives [1]. The specific 5-yl substitution on the benzofuran ring provides a distinct electronic and structural profile compared to other regioisomers, enabling precise tuning of a material's optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and sensors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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